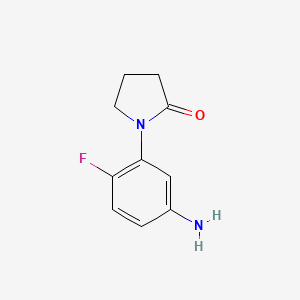
1-(5-Amino-2-fluorophenyl)pyrrolidin-2-one
Übersicht
Beschreibung
1-(5-Amino-2-fluorophenyl)pyrrolidin-2-one is a chemical compound with the molecular formula C10H11FN2O and a molecular weight of 194.21 . It’s used for research purposes .
Synthesis Analysis
While specific synthesis methods for this compound are not available in the search results, pyrrolidin-2-one compounds can be synthesized from different cyclic or acyclic precursors . The synthetic strategies used can involve ring construction or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a predicted melting point of 128.61°C, a predicted boiling point of approximately 461.6°C at 760 mmHg, and a predicted density of approximately 1.3 g/cm3 .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
1-(5-Amino-2-fluorophenyl)pyrrolidin-2-one and its derivatives are crucial in the field of synthetic chemistry. They are involved in multicomponent reactions leading to the formation of complex structures. For instance, the synthesis of 3'-[(4-fluorophenyl)carbonyl]-5'-(hydroxymethyl)-4’-phenyl spiro[indole-3,2'-pyrrolidin]-2(1 H )-one involves a straightforward multicomponent reaction. This compound crystallizes in the monoclinic space group and features a molecule that is mostly planar except for one of the pyrrolidin rings. The supermolecular assembly of this compound is reinforced by π-π interactions, and its crystal structure is stabilized by various intra- and inter-hydrogen bonds, showcasing its potential in material sciences and pharmaceuticals (Sharma et al., 2013).
Potential in Pharmacy and Biologically Active Molecules
Derivatives of pyrrolidin-2-ones are recognized for their presence in numerous natural products and biologically active molecules, making them significant in pharmaceutical research. The versatility of introducing various substituents into the nucleus of pyrrolidin-2-ones is crucial for creating new medicinal molecules with enhanced biological activity. The synthesis of 5-aryl-3-hydroxy-1-(2-hydroxypropyl)-4-(furyl-2-carbonyl)-3-pyrrolin-2-ones is an area of interest, with the structural confirmation done using 1H NMR and IR spectroscopy, further highlighting the compounds' potential in drug development and medicinal chemistry (Rubtsova et al., 2020).
Role in Anticoccidial Agents
Certain pyrrolidin-2-one derivatives have been evaluated as anticoccidial agents, demonstrating significant inhibition of cGMP-dependent protein kinase in Eimeria tenella, a parasite causing coccidiosis in poultry. These findings are pivotal for developing new anticoccidial drugs, indicating the compound's potential in veterinary medicine and animal health (Qian et al., 2006).
Metabolism Studies
The metabolism of certain derivatives, such as LY654322, a growth hormone secretagogue, involves complex pathways resulting in unusual metabolites. Understanding the metabolic pathways and characterizing the unusual metabolites are crucial for drug development, safety, and efficacy evaluations (Borel et al., 2011).
Hydrogen-Bond Basicity Studies
Research on the hydrogen-bond basicity scale of secondary amines, using 4-fluorophenol as a reference, provides valuable insights into the hydrogen-bonding properties of these compounds. Such studies are significant in understanding the molecular interactions and designing molecules with desired properties (Graton et al., 2001).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The compound belongs to the class of pyrrolidines, which are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
It’s known that the pyrrolidine ring and its derivatives, including pyrrolidine-2-one, are characterized by their ability to efficiently explore the pharmacophore space due to sp3-hybridization . This contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring .
Biochemical Pathways
Compounds with a pyrrolidine ring have been found to have a wide range of biological activities .
Pharmacokinetics
The compound is a solid at room temperature, has a predicted melting point of 12861°C, and a predicted boiling point of 4616°C at 760 mmHg . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(5-Amino-2-fluorophenyl)pyrrolidin-2-one. For example, the compound’s solid state and predicted melting and boiling points suggest that it may be stable under a wide range of temperatures .
Eigenschaften
IUPAC Name |
1-(5-amino-2-fluorophenyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O/c11-8-4-3-7(12)6-9(8)13-5-1-2-10(13)14/h3-4,6H,1-2,5,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMESHIWWYRXULU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=C(C=CC(=C2)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001268055 | |
| Record name | 1-(5-Amino-2-fluorophenyl)-2-pyrrolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001268055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
926215-19-2 | |
| Record name | 1-(5-Amino-2-fluorophenyl)-2-pyrrolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=926215-19-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(5-Amino-2-fluorophenyl)-2-pyrrolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001268055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


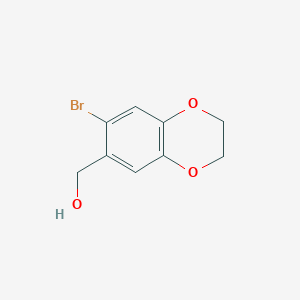
![6-Bromo-2-[2-(thiophen-2-yl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B3306040.png)
![N1-[6-methyl-2-(propan-2-yl)pyrimidin-4-yl]ethane-1,2-diamine](/img/structure/B3306043.png)
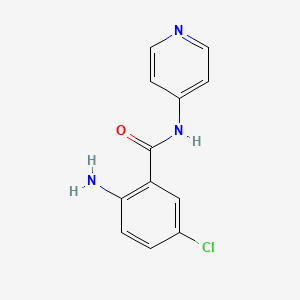
![6-Bromo-2-[2-(3-methoxyphenyl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B3306046.png)

![2-[4-(2-aminoethyl)phenoxy]-N-cyclopropylacetamide](/img/structure/B3306059.png)
![{3-[(Pyridin-2-yl)methoxy]phenyl}methanamine](/img/structure/B3306060.png)
![4-[(Cyclopropylamino)methyl]phenol](/img/structure/B3306067.png)
amine](/img/structure/B3306082.png)
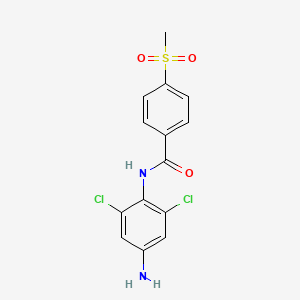
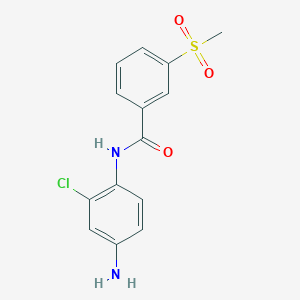
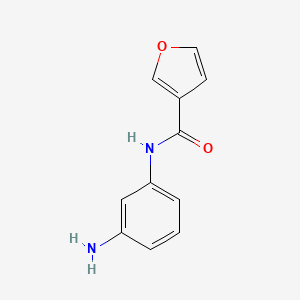
![6-Bromo-2-[2-(4-tert-butylphenyl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B3306107.png)
